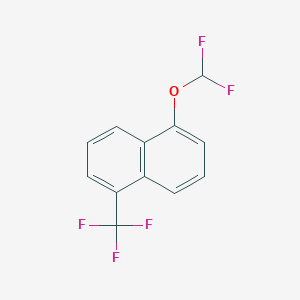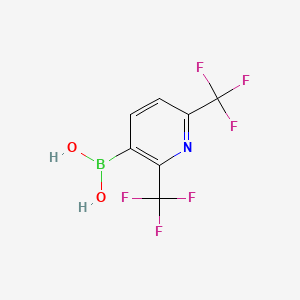
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with two trifluoromethyl groups at the 2 and 6 positions and a boronic acid group at the 3 position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, due to its unique electronic properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid typically involves halogen-metal exchange followed by borylation. One common method includes the use of a halogenated precursor, such as 2,6-dibromo-3-(trifluoromethyl)pyridine, which undergoes lithium-halogen exchange with n-butyllithium, followed by reaction with a boron source like trimethyl borate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency .
化学反応の分析
Types of Reactions
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions involving the trifluoromethyl groups
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols/Ketones: From oxidation of the boronic acid group.
Substituted Pyridines: From nucleophilic substitution reactions
科学的研究の応用
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
類似化合物との比較
Similar Compounds
(2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid: Similar structure but with benzyloxy groups instead of trifluoromethyl groups.
3-Pyridinylboronic acid: Lacks the trifluoromethyl groups, making it less electron-withdrawing and reactive.
Uniqueness
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of trifluoromethyl groups, which enhance its electron-withdrawing properties and reactivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
特性
分子式 |
C7H4BF6NO2 |
|---|---|
分子量 |
258.92 g/mol |
IUPAC名 |
[2,6-bis(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H4BF6NO2/c9-6(10,11)4-2-1-3(8(16)17)5(15-4)7(12,13)14/h1-2,16-17H |
InChIキー |
DEAHPPZTBIHZRQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(N=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


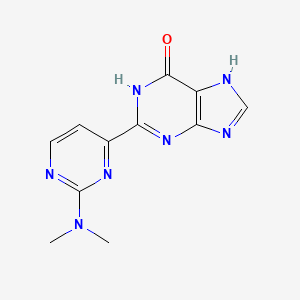


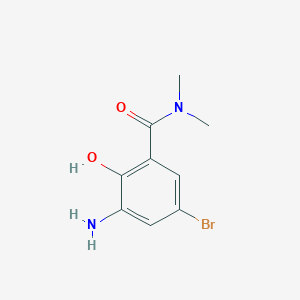

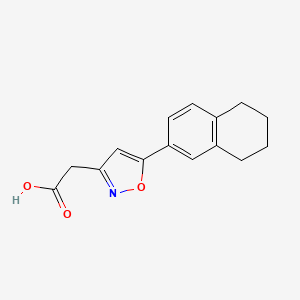
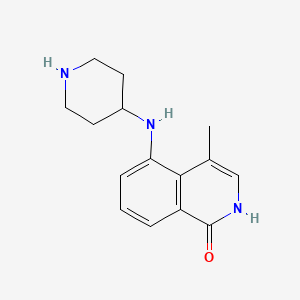




![1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)
![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)
